molecular formula C19H28N2O3 B14671717 2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran CAS No. 51794-02-6

2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran

Cat. No.: B14671717
CAS No.: 51794-02-6
M. Wt: 332.4 g/mol
InChI Key: UKZDLWGAECFGQA-UHFFFAOYSA-N
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Description

2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran is a complex organic compound that belongs to the class of benzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of ortho-hydroxy stilbenes mediated by hypervalent iodine reagents . Another approach includes the use of AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine and phenol .

Industrial Production Methods

Industrial production of this compound may involve the use of palladium-catalyzed cross-coupling reactions under ambient conditions, which allows for efficient synthesis with high yields . The use of recyclable catalysts and simple workup procedures makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofurans, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran involves its interaction with specific molecular targets and pathways. It is believed to modulate voltage-gated ion channels and enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission . Additionally, it may attenuate glutamate-mediated excitatory neurotransmission, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Isopropylimino)ethyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

51794-02-6

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

1-[[2-(C-methyl-N-propan-2-ylcarbonimidoyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C19H28N2O3/c1-12(2)20-10-16(22)11-23-17-8-6-7-15-9-18(24-19(15)17)14(5)21-13(3)4/h6-9,12-13,16,20,22H,10-11H2,1-5H3

InChI Key

UKZDLWGAECFGQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=NC(C)C)C)O

Origin of Product

United States

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